molecular formula C12H10ClNO3 B13984617 7-Quinolinecarboxylic acid, 4-chloro-6-methoxy-, methyl ester CAS No. 863785-98-2

7-Quinolinecarboxylic acid, 4-chloro-6-methoxy-, methyl ester

Cat. No.: B13984617
CAS No.: 863785-98-2
M. Wt: 251.66 g/mol
InChI Key: QUKMNYUIWZKASG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-chloro-6-methoxyquinoline-7-carboxylate typically involves the reaction of methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate with thionyl chloride in the presence of a catalyst such as N,N-dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen, and at elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is often purified using recrystallization techniques and stored under inert gas to prevent degradation .

Types of Reactions:

Common Reagents and Conditions:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Acids and Bases: For esterification and hydrolysis reactions.

Major Products:

Scientific Research Applications

Methyl 4-chloro-6-methoxyquinoline-7-carboxylate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of methyl 4-chloro-6-methoxyquinoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It acts as an inhibitor of vascular endothelial growth factor (VEGF) receptor tyrosine kinase, thereby blocking the signaling pathways involved in angiogenesis and tumor growth.

Comparison with Similar Compounds

  • Methyl 4-chloro-7-methoxyquinoline-6-carboxylate
  • Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate
  • 4-chloro-7-methoxyquinoline-6-carboxamide

Comparison: Methyl 4-chloro-6-methoxyquinoline-7-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher potency as a kinase inhibitor and greater stability under various reaction conditions.

Properties

CAS No.

863785-98-2

Molecular Formula

C12H10ClNO3

Molecular Weight

251.66 g/mol

IUPAC Name

methyl 4-chloro-6-methoxyquinoline-7-carboxylate

InChI

InChI=1S/C12H10ClNO3/c1-16-11-6-7-9(13)3-4-14-10(7)5-8(11)12(15)17-2/h3-6H,1-2H3

InChI Key

QUKMNYUIWZKASG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1C(=O)OC)Cl

Origin of Product

United States

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